Humulinic acid
Overview
Description
Humulinic acid is a naturally occurring compound found in hops (Humulus lupulus). It is a member of the hop bitter acids, which are primarily responsible for the characteristic bitterness of beer. This compound contains chiral centers at carbon 4 and carbon 6, resulting in four optically active stereoisomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Humulinic acid can be synthesized from humulone through hydrolysis reactions. The process involves the use of specific reaction conditions to maintain the optical activity of the product. The yield of this compound from humulone can reach 80-85% .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of hop bitter acids from hops. The process includes the use of solvents and chromatographic techniques to isolate and purify this compound from other hop bitter acids .
Chemical Reactions Analysis
Types of Reactions: Humulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Humulinic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: this compound’s antimicrobial properties make it valuable in studying bacterial and fungal inhibition.
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: this compound is used in the brewing industry to enhance the bitterness and stability of beer
Mechanism of Action
The mechanism of action of humulinic acid primarily involves its interaction with bacterial cell walls. The hydrophobic parts of the molecule, such as the prenyl and acyl chains, interact with the bacterial cell wall, leading to disruption and inhibition of bacterial growth . This mechanism is responsible for its antimicrobial properties.
Comparison with Similar Compounds
Humulone: Another hop bitter acid, humulone, is a precursor to humulinic acid and shares similar bitterness properties.
Isohumulone: Isohumulone is an isomer of humulone and is also responsible for the bitterness in beer.
Lupulone: Lupulone is a β-acid found in hops and has similar antimicrobial properties.
Uniqueness: this compound is unique due to its specific chiral centers and the resulting stereoisomers. Its distinct chemical structure and properties make it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-enyl)cyclopenta-1,4-dien-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h5,9,14,17-19H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBDOLKCKSULIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(=C1O)CC=C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966333 | |
Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-40-1 | |
Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methyl-2-buten-1-yl)-1,4-cyclopentadien-1-yl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Humulinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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